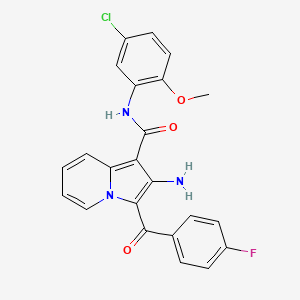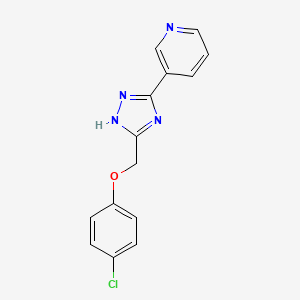![molecular formula C19H17ClN2OS B2460180 3-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 896613-94-8](/img/structure/B2460180.png)
3-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide” is a complex organic molecule. It contains a benzamide moiety, a thiazole ring, and a chloro-substituted phenyl group. Benzamides are a class of compounds that have a wide range of applications in medicinal chemistry due to their bioactivity . Thiazoles are heterocyclic compounds that are also known for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography . These techniques would provide information about the connectivity of the atoms, the presence of functional groups, and the 3D arrangement of the atoms in the molecule.Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds with structures related to 3-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide have been designed, synthesized, and evaluated for their anticancer activity. A study by Ravinaik et al. (2021) demonstrated that derivatives of benzamides with thiazol moieties exhibited moderate to excellent anticancer activities against various cancer cell lines, including breast, lung, colon, and ovarian cancer. This indicates the compound's potential as a scaffold for developing anticancer agents.
Antimicrobial and Antifungal Activities
Research has shown that thiazole derivatives possess significant antimicrobial and antifungal properties. For instance, Bikobo et al. (2017) synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and benzamide ethers, which displayed potent antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, as well as against fungal strains. Such findings suggest the potential use of this compound in developing new antimicrobial and antifungal agents.
Gelation Properties
A study by Yadav & Ballabh (2020) explored the gelation behavior of N-(thiazol-2-yl) benzamide derivatives. Two specific amides exhibited gelation towards ethanol/water and methanol/water mixtures, indicating the compound's potential application in creating stable gels for various purposes, including drug delivery systems.
Synthesis of Heterocyclic Compounds
The ability to form heterocyclic compounds is a significant aspect of research involving thiazole and benzamide derivatives. Studies such as those by Basheer & Rappoport (2006) have explored reactions leading to the formation of oxazolidines, thiazolidines, and oxazines, showcasing the versatility of these compounds in synthetic organic chemistry. This suggests potential applications in synthesizing novel organic molecules with diverse biological activities.
Crystal Engineering and Material Science
Compounds containing thiazole and benzamide functionalities have also been investigated for their crystal engineering properties. For example, Sharma et al. (2016) studied the crystal structure of a related compound, emphasizing the importance of non-covalent interactions in material science. Such studies highlight the potential of this compound in the development of materials with specific structural and functional properties.
Mecanismo De Acción
Target of Action
Benzamide derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific chemical structure .
Mode of Action
Benzamide derivatives often act through interactions with their targets, leading to changes in cellular processes . For instance, they can inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways .
Biochemical Pathways
Benzamide derivatives can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolic transformation, and its eventual elimination .
Result of Action
The effects would depend on the specific targets and pathways that the compound interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and specific characteristics of the biological environment where the compound acts.
Propiedades
IUPAC Name |
3-chloro-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2OS/c1-13-5-7-14(8-6-13)19-22-17(12-24-19)9-10-21-18(23)15-3-2-4-16(20)11-15/h2-8,11-12H,9-10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGNWLRGXZNAQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

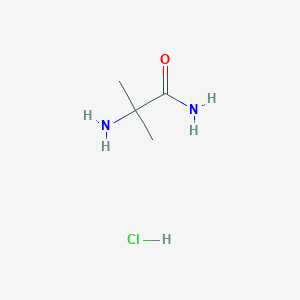
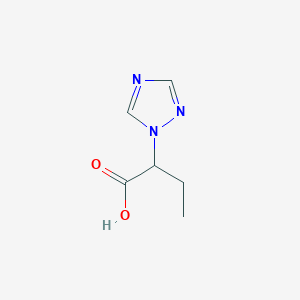
![N-methyl-N-{[(2S)-oxiran-2-yl]methyl}methanesulfonamide](/img/structure/B2460104.png)
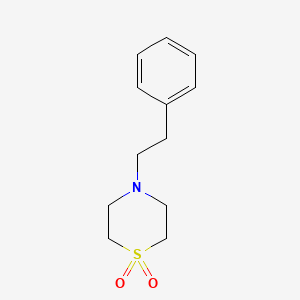
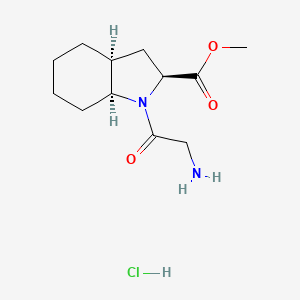

![5-Oxaspiro[3.4]octan-7-ylmethanamine;hydrochloride](/img/structure/B2460109.png)
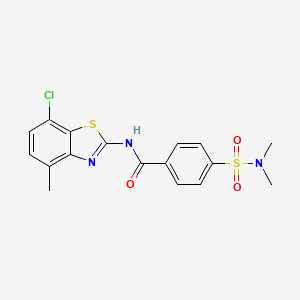
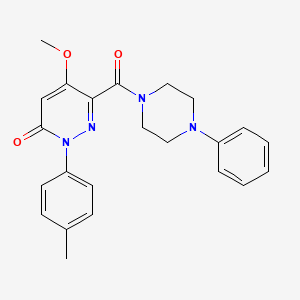
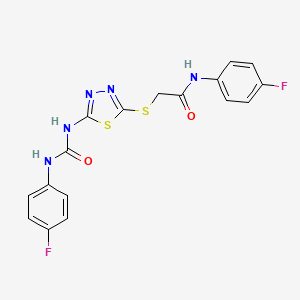
![N-(2,4-dimethylphenyl)-7-fluoro-4-(thiophen-3-ylmethyl)-4H-benzo[b][1,4]thiazine-2-carboxamide 1,1-dioxide](/img/structure/B2460113.png)
